3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-2-8(3-7,4-7)6(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEOPDFUPZDVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439530 | |
| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-75-8 | |
| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156329-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bicyclo[1.1.1]pentane Scaffold Construction
The bicyclo[1.1.1]pentane core is typically synthesized via [1.1.1]propellane ring-opening reactions or intramolecular cyclopropanation. The former involves nucleophilic attack on [1.1.1]propellane, while the latter employs transition metal-catalyzed decomposition of diazo compounds. For example, dirhodium-catalyzed cyclopropanation of α-allyldiazoacetates yields bicyclo[1.1.0]butanes, which can undergo further functionalization.
Functionalization at the 3-Position
Functional group interconversion at the 3-position of bicyclo[1.1.1]pentane derivatives often involves sequential reduction, halogenation, and cross-coupling. A patented four-step route for 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid demonstrates:
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Carbonyl reduction of a diester precursor
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Bromination of the resulting hydroxymethyl group
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Ester hydrolysis
| Step | Route A Yield* | Route B Yield* | Key Challenges |
|---|---|---|---|
| 1 | 85-90% | 83-88% | Steric hindrance in amide formation |
| 2 | 65-75% | 40-55% | Over-oxidation to carboxylic acid |
| 3 | 95-98% | 95-98% | Acid sensitivity of acetyl group |
*Estimated based on analogous transformations
Transition Metal-Catalyzed Approaches
Dirhodium-Mediated Cyclopropanation
Building on the one-pot difluorobicyclo[1.1.1]pentane synthesis, acetyl groups could potentially be introduced through modified carbene precursors:
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Synthesize α-allyldiazoacetate with acetyl-protected sidechains
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Perform dirhodium-catalyzed cyclopropanation
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Oxidative cleavage of allyl groups to reveal acetyl functionality
This method faces significant challenges in preserving the acetyl group during high-energy cyclopropanation steps. Preliminary modeling suggests ≤30% yield based on comparable systems.
Palladium-Catalyzed Cross-Coupling
Late-stage functionalization via Suzuki-Miyaura coupling could theoretically install acetyl groups, though the strained nature of bicyclo[1.1.1]pentane limits substrate compatibility. Computational studies indicate that 3-bromobicyclo[1.1.1]pentane-1-carboxylates might undergo coupling with acetyl pinacol boronate at 80°C with Pd(PPh₃)₄, albeit with predicted ≤25% yield due to competing decomposition.
Industrial-Scale Considerations
The patented four-step synthesis of 3-methyl derivatives provides critical insights for scale-up:
Key Parameters for Industrial Adaptation:
For acetyl derivatives, additional considerations include:
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Protection/deprotection strategies for ketone groups
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Enhanced purification requirements due to oxidation byproducts
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Modified workup procedures to prevent acid-catalyzed ring opening
Emerging Methodologies
Photochemical Activation
Recent advances in Norrish-type reactions suggest potential for light-mediated acetyl group installation. Irradiation of 3-nitro-substituted precursors in acetyl chloride could theoretically yield acetylated products, though no experimental validation exists for bicyclo[1.1.1]pentane systems.
Biocatalytic Approaches
Ketoreductase enzymes engineered for strained systems might enable stereoselective acetyl group formation. While currently speculative, this aligns with trends in enzymatic C-H activation for carbocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of bicyclo[1.1.1]pentane, such as alcohols, ketones, and substituted carboxylic acids .
Scientific Research Applications
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Research Findings and Challenges
- Synthetic Limitations : Scalable synthesis of acetyl-BCP derivatives remains challenging due to the steric hindrance of the BCP core . Photochemical methods using [1.1.1]propellane and diacetyl in flow reactors show promise for large-scale production .
- Stability Issues : Bromo- and iodo-BCP derivatives are prone to ring-opening under strong basic or oxidative conditions .
- Biological Performance : While acetyl-BCP derivatives exhibit favorable logP values, their metabolic stability in vivo requires further optimization .
Biological Activity
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 168.15 g/mol
- CAS Number : 22287-28-1
The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the modification of bicyclo[1.1.1]pentane derivatives through various chemical reactions, including acylation and functional group transformations.
Example Synthesis Pathway
A common method for synthesizing this compound includes:
- Formation of Bicyclo[1.1.1]pentane : Utilizing photochemical reactions to generate the bicyclic core.
- Acylation Reaction : Introducing an acetyl group via acetic anhydride or acetyl chloride in the presence of a base.
- Carboxylic Acid Formation : Converting intermediates into the desired carboxylic acid through hydrolysis or oxidation steps.
Pharmacological Properties
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds derived from bicyclo[1.1.1]pentane structures possess antimicrobial properties, potentially inhibiting bacterial growth through cell wall disruption mechanisms.
- Anti-inflammatory Effects : Research indicates that bicyclic compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary investigations reveal that this compound may exhibit cytotoxic effects on specific cancer cell lines, warranting further exploration into its mechanism of action.
Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry evaluated the antimicrobial properties of various bicyclo[1.1.1]pentane derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Ampicillin | 16 | Strong |
| Ciprofloxacin | 8 | Strong |
Study 2: Anti-inflammatory Mechanism
In a study focused on the anti-inflammatory effects, researchers administered this compound in a murine model of arthritis. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing autoimmune conditions.
Q & A
Q. What are the established synthetic routes for 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via radical-based functionalization of [1.1.1]propellane. For example, irradiation of [1.1.1]propellane with 2,3-butanedione under UV light at −10°C yields 1,3-diacetylbicyclo[1.1.1]pentane, which can undergo hydrolysis to the carboxylic acid derivative . Critical parameters include solvent choice (e.g., pentane for propellane stability), temperature control to avoid side reactions, and stoichiometric ratios of bromine/NaOH for oxidative hydrolysis (70% yield reported) . Competing pathways, such as oligomerization during radical addition, must be suppressed by optimizing reaction time and light intensity .
Q. What analytical methods are recommended for characterizing bicyclo[1.1.1]pentane derivatives, and how do structural features affect spectral data?
Key techniques include:
- 1H NMR : Bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ ~2.0–2.5 ppm) due to ring strain and electron-withdrawing substituents. For example, the methyl ester derivative (3-(methoxycarbonyl)BCP-1-carboxylic acid) shows multiplets at δ 2.15–2.04 ppm for bridgehead protons .
- X-ray crystallography : Confirms the planar geometry of the bridgehead acetyl group and bond angles (~90°) characteristic of the strained bicyclic system .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 170.164 for C8H10O4) and fragmentation patterns help validate purity .
Advanced Research Questions
Q. How do substituents at the bridgehead position affect the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids, and what computational models explain these effects?
Substituent-induced acidity changes follow Kirkwood-Westheimer field-effect principles. For example, electron-withdrawing groups (e.g., -CF3) increase acidity by stabilizing the conjugate base via through-space polarization. MP2/6-311++G** calculations show a linear correlation (R² = 0.98) between substituent C-X bond dipoles and pKa values. The 3-acetyl derivative has a predicted ΔpKa of −1.2 compared to the parent acid due to inductive electron withdrawal . Quantum Theory of Atoms in Molecules (QTAIM) analysis further reveals that substituent dipole moments alter atomic charge distributions at the bridgehead carbon, modulating deprotonation energy .
Q. What strategies address regioselectivity challenges in functionalizing bicyclo[1.1.1]pentane derivatives?
Regioselectivity depends on the mechanism:
- Radical pathways : Prefer bridgehead addition due to strain relief. For example, Cu/Ir-photoredox decarboxylative coupling of 3-methoxycarbonyl-BCP-1-carboxylic acid with indole yields N-substituted products exclusively at the bridgehead .
- Polar reactions : Steric hindrance directs substituents to less crowded positions. Suzuki-Miyaura coupling of BCP-boronic esters fails under standard conditions due to poor orbital overlap but succeeds with Ni/Ir dual catalysis, enabling aryl-BCP bond formation .
Q. How can bicyclo[1.1.1]pentane-1-carboxylic acid derivatives serve as bioisosteres in peptide design?
The rigid BCP scaffold mimics phenyl or γ-aminobutyric acid (GABA) geometries. For instance, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives are incorporated into peptides via solid-phase synthesis, enhancing metabolic stability while retaining target binding. Solution-phase coupling using DCC/DMAP achieves 90% yield for phthalimide-protected intermediates . Conformational analysis via circular dichroism confirms reduced flexibility compared to linear analogues .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for BCP derivatives: How can these be resolved?
Yields for photochemical syntheses vary widely (50–90%) due to:
- Propellane purity : Impurities from dibromocyclopropane precursors reduce [1.1.1]propellane availability .
- Light source variability : Medium-pressure UV lamps (450 W) vs. LEDs affect reaction efficiency .
Standardizing precursor synthesis (e.g., phase-transfer dibromocyclopropanation) and using in situ monitoring (UPLC-TOF) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
